molecular formula C17H18ClNO5S B2683721 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1396884-87-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2683721
CAS No.: 1396884-87-9
M. Wt: 383.84
InChI Key: KUMPKVYXFBPLDP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Hydroxypropyl Group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl derivative.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl derivative with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro group on the benzenesulfonamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide
  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-bromo-2-methylbenzenesulfonamide

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-11-13(18)4-3-5-16(11)25(21,22)19-9-17(2,20)12-6-7-14-15(8-12)24-10-23-14/h3-8,19-20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMPKVYXFBPLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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